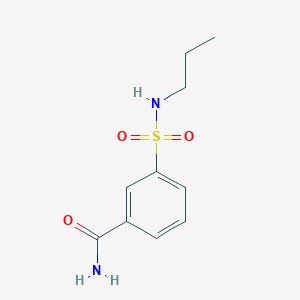

3-(Propylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

3-(propylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-2-6-12-16(14,15)9-5-3-4-8(7-9)10(11)13/h3-5,7,12H,2,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLVYLKUWKOXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propylsulfamoyl)benzamide typically involves the reaction of 3-aminobenzamide with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

3-aminobenzamide+propylsulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Propylsulfamoyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3-(Propylsulfamoyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Propylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Propylsulfamoyl)benzamide with structurally or functionally related benzamide and sulfonamide derivatives:

Key Structural and Functional Differences

Positional Isomerism: Unlike 2-(N-allylsulfamoyl)-N-propylbenzamide (), the sulfamoyl group in the target compound is at the 3-position.

Neuroleptic Derivatives : Amisulpride and related drugs () share the benzamide core but feature bulkier substituents (e.g., methoxy groups), enhancing their dopamine receptor selectivity. The propyl chain in this compound may reduce blood-brain barrier penetration compared to these clinical agents .

Kinase-Targeting Compounds: Complex derivatives like Compound 155 () incorporate heterocyclic systems (quinazolinone, purine) for kinase inhibition. The simpler structure of this compound lacks these motifs, suggesting divergent biological targets .

Sulfonamide vs. Benzamide Hybrids : Indapamide () combines sulfamoyl and benzamide groups but includes an indole ring, conferring diuretic activity. The absence of such hybrid systems in the target compound limits direct functional overlap .

Spectroscopic and Computational Insights

- Spectroscopy : NMR data for analogous compounds (e.g., δ 3.4 ppm for CH₂ in ) suggest that this compound’s propyl chain would produce distinct alkyl proton signals, aiding differentiation from allyl-substituted analogs .

- DFT Studies : For 2-(N-allylsulfamoyl)-N-propylbenzamide (), HOMO-LUMO gaps and thermodynamic parameters were calculated using B3LYP/6-311G(d,p). Similar analyses for this compound could predict reactivity and stability .

Biological Activity

Introduction

3-(Propylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C10H14N2O2S, with a molecular weight of 226.29 g/mol. The compound features a benzamide structure substituted with a propylsulfamoyl group, which is crucial for its biological activity.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It activates the caspase pathway, which is essential for programmed cell death. The compound was found to inhibit tumor growth in xenograft models, supporting its potential as an anticancer therapeutic.

Immunomodulatory Effects

The compound has been identified as a modulator of immune responses. It enhances the production of pro-inflammatory cytokines in macrophages, indicating its role as an immunostimulant. This property could be beneficial in vaccine adjuvant formulations.

The mechanism of action for this compound involves several pathways:

- NF-κB Activation : It has been shown to activate the NF-κB signaling pathway, which plays a critical role in immune response and inflammation.

- Caspase Activation : The compound triggers caspase-dependent apoptosis in cancer cells, leading to reduced cell viability.

- Cell Cycle Arrest : Studies suggest that it induces G1 phase arrest in cancer cells, preventing proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the sulfamoyl group and benzamide moiety can significantly affect potency and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Altering the alkyl chain length | Changes solubility and membrane permeability |

| Substituting on the benzene ring | Affects binding affinity to target proteins |

Case Studies

-

Antibacterial Efficacy Study

A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity compared to control groups. -

Cancer Cell Line Study

In a study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM and 20 µM respectively. Flow cytometry analysis confirmed increased apoptosis rates among treated cells. -

Immunomodulation Research

A study investigated the immunomodulatory effects of the compound on THP-1 monocytes. Results showed a significant increase in IL-6 and TNF-α production when treated with 10 µM of this compound, indicating its potential as an adjuvant in vaccine formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.